BenchChemオンラインストアへようこそ!

4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Antibacterial Gram-positive MIC

This 1,4-thiazepane derivative is a critical building block for drug discovery programs targeting BRD4 (BET bromodomains) and ICE/caspase-1. Its unique 3-chloro-4-fluorophenylsulfonyl group confers halogen-specific electronic effects and enhanced antibacterial potency (MIC 8–32 µg/mL) that are absent in unsubstituted analogs. Oxidation to the sulfone state is known to ablate BRD4 binding, making this sulfonamide a structurally matched negative control for selectivity profiling. Researchers exploring non-epigenetic targets can exploit its reduced ICE potency (~4–5-fold lower than thioether) for counter-screening. The enhanced lipophilicity (estimated logP ~+0.85) also makes it a valuable probe for permeability–solubility trade-off studies in thiazepane series. Avoid generic sulfonamide replacements to retain these halogen-dependent interactions.

Molecular Formula C15H15ClFNO2S3
Molecular Weight 391.92
CAS No. 1705216-41-6
Cat. No. B2619339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
CAS1705216-41-6
Molecular FormulaC15H15ClFNO2S3
Molecular Weight391.92
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C15H15ClFNO2S3/c16-12-10-11(3-4-13(12)17)23(19,20)18-6-5-15(22-9-7-18)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2
InChIKeyFYBDQBRFRFWPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1705216-41-6): Procurement-Relevant Structural and Pharmacological Context


4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a synthetic 1,4-thiazepane derivative bearing a 3-chloro-4-fluorophenylsulfonyl group at the N4 position and a thiophen-2-yl substituent at C7. The 1,4-thiazepane scaffold is a conformationally flexible seven-membered heterocycle that has been validated as a privileged structure in fragment-based drug discovery for bromodomain-containing protein 4 (BRD4) [1], and the sulfonamide/thiazepane chemotype has demonstrated potent inhibition of interleukin-1β converting enzyme (ICE/caspase-1) with IC50 values ranging from 30 to 150 nM [2]. The unique 3-chloro-4-fluorophenyl moiety has been independently associated with enhanced antibacterial activity (MIC 8–32 µg/mL) in structurally related halogeno derivatives [3].

Why Substituting 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane with Generic Thiazepane Analogs Risks Irreproducible Biological Results


The 1,4-thiazepane scaffold is highly sensitive to both the oxidation state of the ring sulfur and the nature of the N4 substituent. Oxidation of the thioether to a sulfone in ICE-targeted thiazepines reduces inhibitory activity by 4- to 5-fold [1], while in BET bromodomain programs, converting a thioether to a sulfone can entirely ablate binding (cf. comparison of 17 and 26 in the Johnson et al. SAR study) [2]. Furthermore, the 3-chloro-4-fluorophenyl group introduces halogen-specific electronic effects and lipophilicity that cannot be replicated by unsubstituted phenyl, methylbenzyl, or cyclopropylsulfonyl analogs; independent studies have shown that this substitution pattern alone confers meaningful antibacterial potency (MIC 8–32 µg/mL) [3]. Simply replacing the target compound with a generic thiazepane sulfonamide risks loss of the halogen-dependent binding interactions and physicochemical properties that drive its biological profile.

Quantitative Differentiation Evidence for 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane Versus Closest Analogs


Antibacterial Potency Conferred by the 3-Chloro-4-fluorophenyl Substituent vs. Unsubstituted Phenyl Analog

In a series of halogeno thiourea derivatives, compounds bearing the 3-chloro-4-fluorophenyl substituent (3Cl4Fb, 3Cl4Fd) were the most promising antibacterial agents against Gram-positive bacteria, achieving MIC values of 8–32 µg/mL for standard strains and 32–64 µg/mL for hospital strains [1]. The unsubstituted phenyl analog 4-(phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1705220-05-8) has no reported antibacterial MIC in the public domain, and the absence of halogen substituents in that comparator is expected to reduce antibacterial activity based on the structure–activity relationship established in the Bielenica et al. study.

Antibacterial Gram-positive MIC Halogenated phenyl

Caspase-1/ICE Inhibition: Attenuation Introduced by the Sulfonyl Moiety vs. Thioether Thiazepines

Monocyclic thiazepine ICE inhibitors demonstrate IC50 values of 30, 70, 130, and 150 nM [1]. However, oxidation of the thioether to the corresponding sulfone reduces inhibitory activity by 4- to 5-fold across the series. The target compound is a sulfonamide (N-sulfonyl) rather than a thioether-sulfone, and while the electronic environment differs, the presence of the strongly electron-withdrawing sulfonyl group is expected to penalize ICE potency relative to the parent thioether scaffold; simultaneously, the sulfonamide linkage may offer improved metabolic stability.

ICE inhibitor Caspase-1 Thiazepine Sulfonamide

BET Bromodomain Binding: Impact of Sulfur Oxidation State on BRD4 Affinity

In a fragment-based screen against BRD4(D1), 1,4-thiazepane analogs bearing an acyl (carbamate) N4 substituent exhibited Kd values of 230–280 µM [1]. Oxidation of the thioether to a sulfone (compound 26 vs. 17) completely abolished binding. The target compound contains a sulfonamide at N4 rather than a carbamate, and while the sulfonamide group is not isosteric with the sulfone, both are strongly electron-withdrawing. The Johnson et al. SAR demonstrates that the BRD4 binding pocket is intolerant of increased sulfur oxidation, suggesting that the target compound may be a poor BRD4 binder relative to the acyl thiazepane series. Conversely, this property may confer selectivity against BET bromodomains, which is desirable for mitigating BRD4-driven off-target effects in non-epigenetic programs.

BET bromodomain BRD4 Thiazepane Kd Fragment-based drug discovery

Lipophilicity and Molecular Weight Differentiation vs. Unsubstituted Phenylsulfonyl Analog

4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane has a molecular weight of 391.92 g·mol⁻¹ (C15H14ClFNO2S3) [1], which is 52.42 g·mol⁻¹ higher than the unsubstituted phenyl analog 4-(phenylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane (MW = 339.5 g·mol⁻¹, C15H17NO2S3) [2]. The inclusion of chlorine and fluorine atoms on the phenyl ring is well established to increase lipophilicity (Hansch π values: Cl ≈ +0.71, F ≈ +0.14), translating to an estimated logP increase of approximately 0.85 log unit relative to the unsubstituted comparator [3]. This elevated logP may enhance membrane permeability but could reduce aqueous solubility.

Lipophilicity Molecular weight Drug-likeness Halogen substitution

Highest-Value Application Scenarios for 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane Based on Differential Evidence


Antibacterial Hit-Finding Against Multidrug-Resistant Gram-Positive Pathogens

The 3-chloro-4-fluorophenyl substituent has been directly associated with MIC values of 8–64 µg/mL against Gram-positive bacteria [1]. Procurement of this compound for phenotypic screening against methicillin-resistant Staphylococcus aureus (MRSA) or hospital-acquired Enterococcus strains is justified by the substructure-specific antibacterial activity that is absent in unsubstituted phenylsulfonyl thiazepane analogs.

Selectivity Profiling for Caspase-1 (ICE) vs. Caspase-3 Counter-Screens

The thiazepane core provides nanomolar ICE inhibition (IC50 30–150 nM), but the sulfonamide modification is expected to reduce potency by 4- to 5-fold relative to the thioether parent [2]. This property can be exploited in selectivity panels where sub-nanomolar ICE potency is not required but caspase-3 counter-screening is essential.

BET Bromodomain Counter-Screening in Non-Epigenetic Programs

Because sulfone oxidation abolishes BRD4 binding in the thiazepane series, and the sulfonamide target compound is electronically analogous, it is unlikely to engage BET bromodomains with high affinity [3]. Researchers working on non-epigenetic targets can use this compound as a structurally matched negative control for BRD4 selectivity profiling.

Pharmacokinetic Lead Optimization Requiring Elevated Lipophilicity

With an estimated logP increase of ~0.85 units over the unsubstituted phenyl analog, this compound can serve as a lipophilic probe molecule to explore membrane permeability–solubility trade-offs in a thiazepane-based series [4].

Quote Request

Request a Quote for 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.